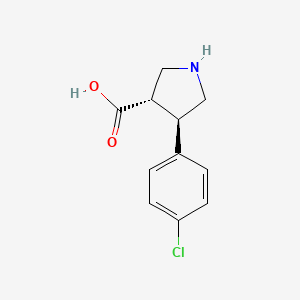
(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
描述
(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H13Cl2NO2 and its molecular weight is 262.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. Its unique structure, characterized by a pyrrolidine ring with a 4-chlorophenyl substituent and a carboxylic acid functional group, positions it as a significant candidate in medicinal chemistry. This article discusses its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈ClNO₂
- Molecular Weight : 315.79 g/mol
- CAS Number : 1417789-28-6
The compound's stereochemistry is defined by the (3S,4R) configuration, which influences its biological interactions and pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
1. Neuroprotective Properties
Research indicates that compounds with similar structural motifs may exhibit neuroprotective effects. Specifically, this compound has been shown to inhibit gamma-secretase enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's disease. By modulating enzyme activity, it may help reduce the accumulation of amyloid-beta plaques .
2. Antidepressant Activity
Compounds within this chemical class have demonstrated potential antidepressant effects. The interaction with neurotransmitter systems could be beneficial in treating mood disorders.
3. Analgesic Effects
There is evidence suggesting analgesic properties associated with this compound, making it a candidate for pain management therapies.
4. Anticancer Activity
Studies have highlighted the potential anticancer activity of related piperidine derivatives. The compound's ability to induce apoptosis in cancer cells has been noted, particularly in hypopharyngeal tumor models . The mechanism involves the activation of pathways that lead to cell death and inhibition of tumor growth.
The biological effects are primarily mediated through the compound's interaction with specific molecular targets:
- Enzyme Inhibition : The carboxylic acid group allows for interactions with enzymes, potentially leading to inhibition or modulation of their activity.
- Receptor Binding : The structural features enable binding to various receptors involved in neurotransmission and cellular signaling pathways.
Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
属性
IUPAC Name |
(3S,4R)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAQYJHCQPXLOP-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















